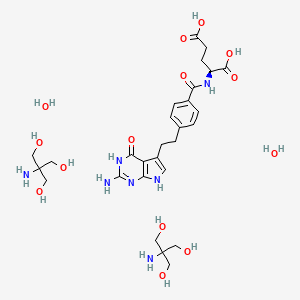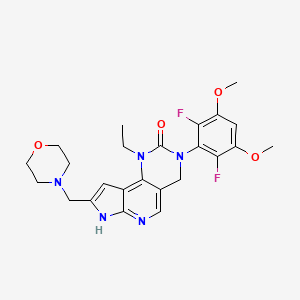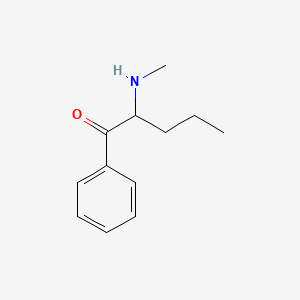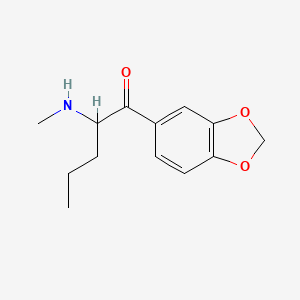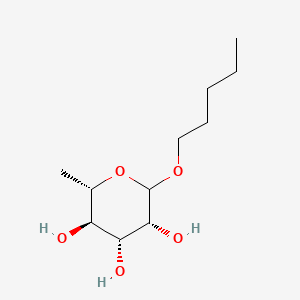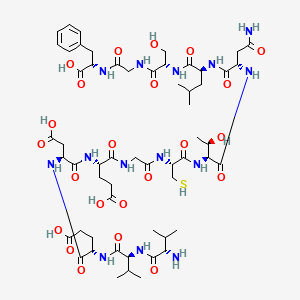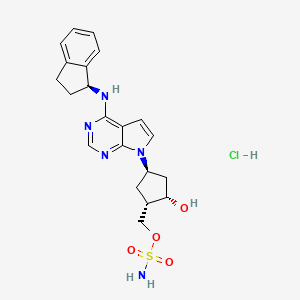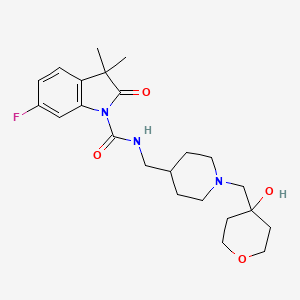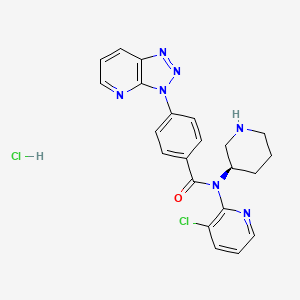
PF-06446846 clorhidrato
Descripción general
Descripción
PF846, también conocido como PF-06446846, es un compuesto similar a un fármaco que inhibe selectivamente la síntesis de proteínas específicas al detener la elongación de la traducción. Ha mostrado promesa en dirigirse a proteínas que han evadido intentos previos de descubrimiento de fármacos. PF846 se une en el túnel de salida del ribosoma, inhibiendo la terminación de la traducción al detener la cadena naciente en el túnel de salida del ribosoma .
Aplicaciones Científicas De Investigación
PF846 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza para estudiar los mecanismos de elongación y terminación de la traducción, proporcionando información sobre los procesos fundamentales de la síntesis de proteínas. En medicina, PF846 tiene potencial como agente terapéutico para enfermedades causadas por proteínas que son difíciles de atacar con terapias tradicionales de moléculas pequeñas .
Mecanismo De Acción
PF846 ejerce sus efectos al unirse al túnel de salida del ribosoma e inhibiendo la terminación de la traducción. El compuesto detiene la cadena naciente en una conformación α-helicoidal compacta, induciendo reordenamientos en el ARN ribosómico 28S que suprimen la actividad catalítica del centro de transferencia de peptidilo. Esta inhibición evita la hidrólisis del peptidil-tRNA promovida por el factor de liberación eucariota 1, deteniendo efectivamente la síntesis de proteínas .
Análisis Bioquímico
Biochemical Properties
PF-06446846 hydrochloride interacts with the ribosome, a biomolecule responsible for protein synthesis, and stalls it when synthesizing PCSK9 . This interaction is highly selective, affecting only the production of PCSK9 and a few other proteins .
Cellular Effects
PF-06446846 hydrochloride has been shown to inhibit the secretion of PCSK9 by Huh7 cells . This inhibition impacts cellular processes related to cholesterol metabolism, as PCSK9 plays a crucial role in regulating circulating levels of low-density lipoprotein cholesterol (LDL-C) by inhibiting LDL receptor recycling in the liver .
Molecular Mechanism
The molecular mechanism of action of PF-06446846 hydrochloride involves inducing the ribosome to stall around codon 34 during the translation of PCSK9 . This stalling prevents the synthesis of PCSK9, thereby reducing its levels in the cell and ultimately in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-06446846 hydrochloride has been shown to reduce circulating levels of PCSK9 and total cholesterol levels in rats following oral dosing
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, PF-06446846 hydrochloride administered orally at dosages of 5, 15, and 50 mg/kg/day for 14 days resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels .
Metabolic Pathways
PF-06446846 hydrochloride is involved in cholesterol metabolism pathways. By inhibiting the synthesis of PCSK9, it impacts the regulation of LDL-C levels, as PCSK9 inhibits LDL receptor recycling in the liver .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de PF846 implica una serie de reacciones químicas que dan como resultado la formación del compuesto final. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de pasos que implican la formación de intermedios clave y su posterior transformación en el producto final .
Métodos de Producción Industrial: La producción industrial de PF846 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría pasos de purificación como la cristalización o la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: PF846 principalmente experimenta reacciones relacionadas con su mecanismo de acción, que involucra la unión al ribosoma y la inhibición de la terminación de la traducción. El compuesto no experimenta reacciones químicas típicas como la oxidación, reducción o sustitución en su contexto biológico .
Reactivos y Condiciones Comunes: Los reactivos y condiciones comunes utilizados en la síntesis de PF846 no se divulgan públicamente. se sabe que el compuesto interactúa con el ARN ribosómico y el factor de liberación eucariota 1 durante su mecanismo de acción .
Principales Productos Formados: El principal producto formado a partir de la interacción de PF846 con el ribosoma es la cadena naciente detenida en el túnel de salida del ribosoma. Esta interacción evita la finalización de la síntesis de proteínas .
Comparación Con Compuestos Similares
PF846 es único en su capacidad de inhibir selectivamente la síntesis de proteínas específicas al detener la elongación de la traducción. Compuestos similares incluyen PF8503, que también detiene selectivamente la traducción humana, y la homoharringtonina, un inhibidor de la traducción más general. La especificidad y el mecanismo de acción de PF846 lo distinguen de estos otros compuestos .
Lista de Compuestos Similares:- PF8503
- Homoharringtonina
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJYIVIWBIHOU-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


